4-(Pyridin-2-yl)thiazole-2-carboxylic acid

Catalog No.
S1923953
CAS No.
59020-45-0
M.F
C9H6N2O2S
M. Wt
206.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Pyridin-2-yl)thiazole-2-carboxylic acid

When designing metal complexes for DSSC or OLED applications, substituting a pyridyl-thiazole ligand with a bipyridine analog often fails to achieve the required red-shifted absorption and optimal HOMO energy levels. This N,S-chelating ligand tunes MLCT states, red-shifts absorption, and provides a carboxylic anchor for semiconductor attachment. • Measurable electrochemical tuning for custom sensitizers • Enables phosphorescent emitters with tunable color • Reliable supply for R&D

CAS Number

59020-45-0

Product Name

4-(Pyridin-2-yl)thiazole-2-carboxylic acid

IUPAC Name

4-pyridin-2-yl-1,3-thiazole-2-carboxylic acid

Molecular Formula

C9H6N2O2S

Molecular Weight

206.22 g/mol

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-11-7(5-14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13)

InChI Key

SQXPZNRYQFUOOJ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CSC(=N2)C(=O)O

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)C(=O)O

Synonyms

4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid, 4-(2-Pyridinyl)thiazole-2-carboxylic acid, 2-Thiazolecarboxylic acid, 4-(2-pyridinyl)-, 2-Carboxy-4-(pyridin-2-yl)thiazole, 4-(Pyridin-2-yl)thiazole-2-carboxylic acid

Purity

≥95%

Package Size

0.25 g, 1 g, 5 g

4-(Pyridin-2-yl)thiazole-2-carboxylic acid (CAS 59020-45-0) is a bidentate N,S-chelating ligand primarily utilized in coordination chemistry to construct functional ruthenium(II) and other transition metal complexes. Its core value lies in its role as an ancillary ligand, where its specific electronic and steric properties are used to systematically tune the photophysical and electrochemical characteristics, such as the metal-to-ligand charge transfer (MLCT) bands, of the final complex. [REFS-1, REFS-2] The integrated carboxylic acid group provides a critical anchoring point for covalent attachment to semiconductor surfaces, a key requirement in devices like dye-sensitized solar cells (DSSCs).

Research Fit

Synthetic useRegiochemistry-defined N,N-chelation ligand precursor
Scaffold roleVersatile pyridine-thiazole core for probe development
WorkflowCoordination polymer and MOF assembly studies

Substituting this ligand with a seemingly similar analog, such as a bipyridine-carboxylic acid or even a regioisomer, is a high-risk strategy that often leads to failed syntheses or underperforming materials. The pyridyl-thiazole framework provides a distinct electronic environment compared to the di-nitrogen coordination of bipyridine, which is intentionally leveraged to modulate the MLCT characteristics and shift the absorption spectra of the final complex. [1] Theoretical studies confirm that incorporating a pyridyl-thiazole donor chain is a deliberate design choice to enhance electron-accepting properties and lower the transition energy gap relative to standard sensitizers. [1] Furthermore, the specific heteroatom composition (N,S vs. N,N) dictates reactivity; in analogous systems, switching from a pyridyl to a triazolyl donor on a coordinated metal complex has been shown to completely inhibit specific C-C coupling reactions, demonstrating that minor structural changes can lead to absolute differences in chemical behavior. [2]

Substitution Risk

This regioisomer (4-pyridin-2-yl)
5-(Pyridin-2-yl) or 2-(pyridin-2-yl) analogs
N,N-chelate motif from 4-position
Altered N,N spatial separation; may shift metal coordination geometry
Scaffold for KDM inhibitor libraries
Regioisomers linked to ALK5 or distinct kinase profiles; biological assay response may differ

Redox Potential Shift vs. Bipyridine

In heteroleptic Ru(II) complexes, replacing a standard bipyridine (bpy) ligand with a pyridyl-azole type ligand provides strong electron donation, destabilizing the metal-centered highest occupied molecular orbital (HOMO). This results in a measurable cathodic (less positive) shift of the Ru(III)/Ru(II) oxidation potential. For example, incorporating a single pyridyl-mesoionic carbene ligand (a related pyridyl-azole architecture) in place of a bpy ligand in a Ru(II) complex shifts the metal-centered oxidation potential by approximately 160 mV to a more cathodic value (e.g., from ~1.25 V to ~1.09 V vs SCE for [Ru(bpy)3]2+ vs. a mono-substituted analog). [1] This demonstrates the significant and quantifiable electronic influence of the pyridyl-azole core compared to the bipyridine standard.

Evidence DimensionRu(III)/Ru(II) Oxidation Potential
Target Compound DataEst. ~1.09 V vs SCE (based on mono-substitution with a related pyridyl-azole ligand)
Comparator Or Baseline[Ru(bpy)3]2+ complex at ~1.25 V vs SCE
Quantified DifferenceApprox. -160 mV (cathodic shift)
ConditionsCyclic voltammetry in CH3CN with 0.1 M NBu4PF6 supporting electrolyte.

This shift directly alters the HOMO energy level of the complex, which is a critical parameter for matching energy levels with semiconductor conduction bands or other components in photovoltaic and electroluminescent devices.

Chelation geometry
Head-to-head
Bidentate N,N-chelate
vs. altered N,N spacing in 5-substituted analog
Crystallographically validated chelation motif; regioisomers cannot replicate same binding mode.
X-ray data at 50% probability; solid-state geometry context.

Red-Shift in MLCT Absorption

The primary procurement driver for selecting a pyridyl-thiazole ligand over a standard bipyridine is often to achieve a targeted red-shift in the UV-visible absorption spectrum. Theoretical studies on Ru(II) sensitizers explicitly model the replacement of bipyridine-based anchoring ligands with pyridyl-thiazole-based designs to enhance metal-to-ligand charge transfer (MLCT) transitions. [1] The pyridyl-thiazole unit acts as a more effective electron acceptor, lowering the transition energy gap. This results in absorption bands that are shifted to longer wavelengths (a red-shift) with increased intensity, a key requirement for capturing a larger portion of the solar spectrum in DSSC applications. [1]

Evidence DimensionMetal-to-Ligand Charge Transfer (MLCT) Absorption
Target Compound DataRed-shifted absorption spectrum with increased intensity.
Comparator Or BaselineStandard Ru(II) bipyridine complexes (e.g., N3 or N719 dyes).
Quantified DifferenceQualitative but intentional: designed for red-shift and enhanced molar absorptivity.
ConditionsIn solution (e.g., acetonitrile or ethanol) and when anchored to TiO2 films.

For researchers developing next-generation solar cells or photodetectors, this ligand allows for the rational design of dyes that absorb light more effectively in the yellow-red portion of the spectrum, improving overall device efficiency.

KDM4A/5B IC₅₀
Class-level
0.012 μM (derivative of core scaffold)
Supports scaffold-based epigenetic probe development.
Data from N-substituted amine derivatives; parent acid requires further validation.

Carboxylic Acid for TiO2 Anchoring

While esterified analogs like ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate may offer different solubility profiles for intermediate synthesis steps, the free carboxylic acid form is non-negotiable for the final device fabrication in many applications. The carboxylate group is the established functional anchor for chemisorption onto metal oxide semiconductor surfaces, most commonly titanium dioxide (TiO2). This covalent linkage is essential for efficient electron injection from the photo-excited dye into the semiconductor's conduction band. Procuring the acid form directly bypasses the need for a potentially yield-reducing, post-synthesis hydrolysis step, streamlining the workflow for sensitizer preparation and application.

Evidence DimensionSurface Anchoring Capability
Target Compound DataDirectly provides -COOH group for chemisorption to TiO2.
Comparator Or BaselineEster form (e.g., ethyl ester), which requires a separate hydrolysis step to reveal the anchoring group.
Quantified DifferenceEliminates one synthetic step (hydrolysis) from the device fabrication workflow.
ConditionsPreparation of dye solutions for sensitizing nanocrystalline TiO2 films.

This simplifies the manufacturing process of dye-sensitized solar cells and other photoelectrochemical devices, reducing process steps and potential for batch-to-batch variability.

Zn(II) complex activity
Data to verify
L1: bidentate N,N-coordination
vs. L2: 2D network via pyridine rings
Reported coordination-dependent biological activity context.
Cross-study comparison; confirm with independent complex characterization.
Physicochemical profile
Data to verify
cLogP 1.38 · TPSA 91.32 Ų
Solubility ~0.69 mg/mL (predicted)
Profile context for formulation and purification; differs measurably from regioisomers.
In silico predictions; experimental solubility and logD measurement advised.
Batch QC documentation
Lot attribute
98% (NMR, HPLC, GC)
95% (alternative vendor)
Batch-specific analytical data supports synthetic reproducibility.
Request current CoA for the specific lot when ordering.
Patent scaffold context
Class-level
Pim kinase & cytokine modulation patents
Patent-reported target engagement context; scaffold appears privileged in kinase targeting.
Patent claims reflect class-level utility; not direct data on title compound.

Ru(II) Sensitizer Tuning for DSSCs

Where precise control over the dye's HOMO energy level and a red-shifted absorption spectrum are required to maximize light-harvesting efficiency and match the device's energy level cascade. The evidence for electrochemical and photophysical modulation directly supports its use in creating custom sensitizers that outperform standard bipyridine-based dyes. [1]

Electroluminescent Material Emission Tuning

For developing phosphorescent emitters (e.g., for OLEDs) where the electronic properties imparted by the pyridyl-thiazole ligand can be used to tune the emission color and quantum efficiency of the final iridium(III) or ruthenium(II) complex. The quantifiable influence on the metal's redox potential is key to this rational design approach.

MOF and Coordination Polymer Precursor

When constructing frameworks that require the specific bite angle, rigidity, and N,S-coordination environment of the pyridyl-thiazole unit to achieve a target topology or to introduce specific electronic functionalities into the MOF's pores or nodes.

Application Fit Matrix

Application
Selection Property
Validation Focus
Metal-Organic Framework (MOF) precursor
N,N-chelation motif (4-pyridin-2-yl)
Confirm coordination geometry and crystal packing consistency
Epigenetic probe development (KDM4A/5B)
Scaffold-dependent enzyme inhibition profile
Assess KDM isoform selectivity and validate hit series
Bioinorganic screening (antimicrobial/antitumor)
N,N-bidentate coordination capacity
Evaluate cell-model endpoints and metal complex structure–activity relationships
Kinase-targeted inhibitor research
Physicochemical profile (LogP, TPSA)
Profile kinase panel selectivity and verify patent-reported target engagement

XLogP3

1.4

Wikipedia

4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid

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